Physical and chemical properties of 4-Benzyloxynitrobenzene
Physical and chemical properties of 4-Benzyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzyloxynitrobenzene, a versatile organic compound with applications in various fields of chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear and accessible format for laboratory use.
Core Properties of 4-Benzyloxynitrobenzene
4-Benzyloxynitrobenzene, also known as benzyl p-nitrophenyl ether, is a stable, crystalline solid at room temperature. Its chemical structure consists of a nitro-substituted phenyl ring linked to a benzyl group through an ether bond. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration, while the benzyl group can serve as a protecting group for the phenolic oxygen.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Benzyloxynitrobenzene is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 105.0 to 109.0 °C | [2] |
| Boiling Point (Predicted) | 386.2 ± 17.0 °C | [2] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
| UV-Vis (λmax) | 294 nm (in Hexane) | [2] |
| CAS Number | 1145-76-2 | [1] |
Spectral Data
The following tables summarize the expected spectral data for 4-Benzyloxynitrobenzene based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Ar-H (ortho to -NO₂) |
| ~7.4 | m | 5H | Ar-H (benzyl) |
| ~7.0 | d | 2H | Ar-H (ortho to -OCH₂Ph) |
| ~5.2 | s | 2H | -OCH₂Ph |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Ar-C (para to -NO₂) |
| ~142 | Ar-C (-NO₂) |
| ~136 | Ar-C (ipso, benzyl) |
| ~129 | Ar-C (benzyl) |
| ~128 | Ar-C (benzyl) |
| ~127 | Ar-C (benzyl) |
| ~126 | Ar-C (ortho to -NO₂) |
| ~115 | Ar-C (ortho to -OCH₂Ph) |
| ~71 | -OCH₂Ph |
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~1520 | N-O asymmetric stretch | Nitro group |
| ~1340 | N-O symmetric stretch | Nitro group |
| ~1250 | C-O-C stretch | Aryl ether |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 229 | [M]⁺ (Molecular ion) |
| 183 | [M - NO₂]⁺ |
| 108 | [C₇H₈O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 4-Benzyloxynitrobenzene via Williamson Ether Synthesis
This protocol describes the synthesis of 4-Benzyloxynitrobenzene from 4-nitrophenol and benzyl bromide, a classic example of the Williamson ether synthesis.[3]
Materials and Reagents:
-
4-Nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 10-15 mL per gram of 4-nitrophenol).
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter the solid potassium salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-Benzyloxynitrobenzene can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate to afford a crystalline solid.
Caption: Synthesis workflow for 4-Benzyloxynitrobenzene.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of 4-Benzyloxynitrobenzene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro group, the ether linkage, and the aromatic rings.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
